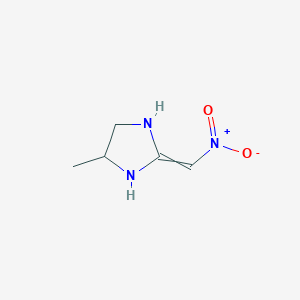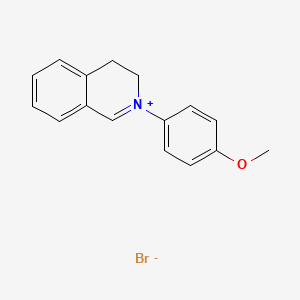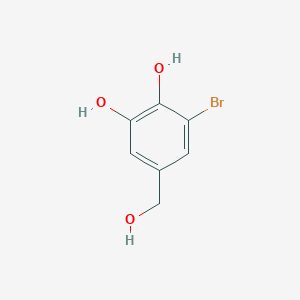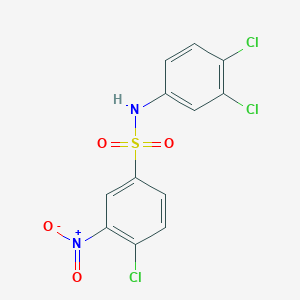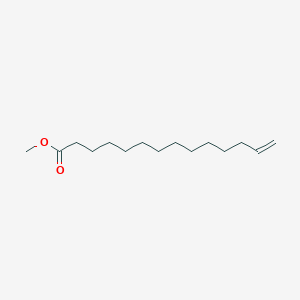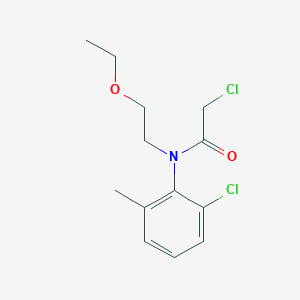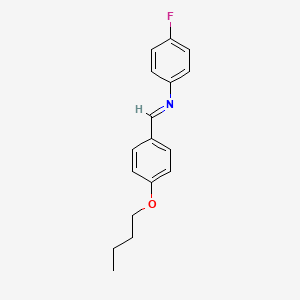
2,6-Ditert-butyl-4-methylphenol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a phenolic compound widely used as an antioxidant. Phosphorous acid, on the other hand, is a phosphorus oxoacid with significant applications in various chemical reactions. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Ditert-butyl-4-methylphenol typically involves the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction conditions include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2,6-Ditert-butyl-4-methylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Ditert-butyl-4-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,6-Ditert-butyl-4-methylphenol can lead to the formation of quinones, while reduction can yield corresponding alcohols .
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-methylphenol;phosphorous acid has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Acts as an antioxidant in biological studies to protect cells from oxidative stress.
Industry: Utilized as an additive in food and cosmetics to extend shelf life and maintain product quality.
Mécanisme D'action
The mechanism of action of 2,6-Ditert-butyl-4-methylphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Phosphorous acid, on the other hand, acts as a reducing agent, participating in redox reactions to stabilize reactive species .
Comparaison Avec Des Composés Similaires
- 2,6-Ditert-butylphenol
- 4-Methylphenol
- 2,6-Ditert-butyl-4-hydroxybenzaldehyde
Uniqueness: 2,6-Ditert-butyl-4-methylphenol is unique due to its high stability and effectiveness as an antioxidant compared to similar compounds. Its bulky tert-butyl groups provide steric hindrance, making it less susceptible to degradation and more effective in preventing oxidation .
Propriétés
Numéro CAS |
56108-39-5 |
|---|---|
Formule moléculaire |
C45H75O6P |
Poids moléculaire |
743.0 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;1-4(2)3/h3*8-9,16H,1-7H3;1-3H |
Clé InChI |
HLFFLSBVNDDNFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


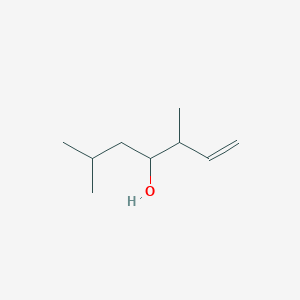
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

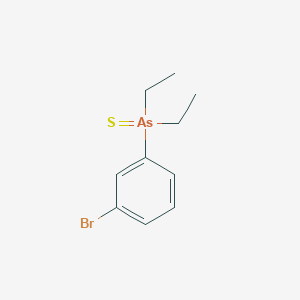
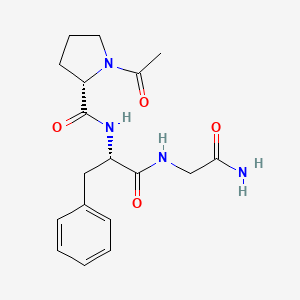
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

